molecular formula C9H11F2N B1470827 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine CAS No. 1549390-86-4

1-(4-(difluoromethyl)phenyl)-N-methylmethanamine

Cat. No. B1470827
M. Wt: 171.19 g/mol
InChI Key: PXMPXKYNHMBIOM-UHFFFAOYSA-N
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Description

The compound “1-(4-(difluoromethyl)phenyl)-N-methylmethanamine” is an amine that contains a phenyl group substituted with a difluoromethyl group. The presence of the difluoromethyl group could potentially impart interesting properties to the compound, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethyl group onto the phenyl ring, followed by the attachment of the N-methylmethanamine group. Difluoromethylation is a well-studied area of chemistry, and there are numerous methods available for introducing a difluoromethyl group onto a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the difluoromethyl group and the amine group. The difluoromethyl group could potentially participate in various types of reactions, including nucleophilic substitutions or eliminations .

properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,9,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPXKYNHMBIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethyl)phenyl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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